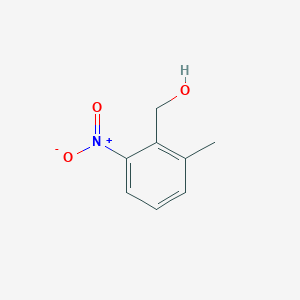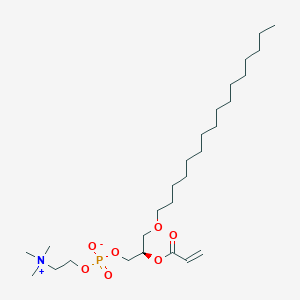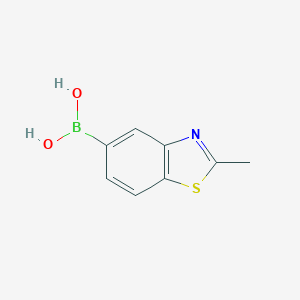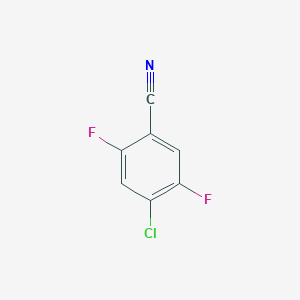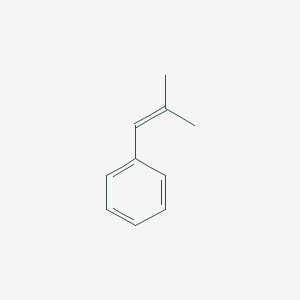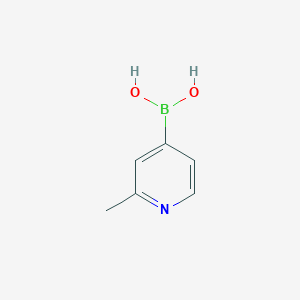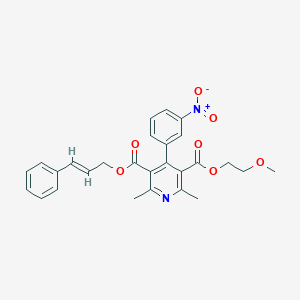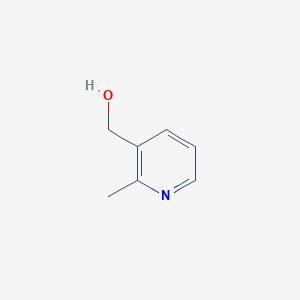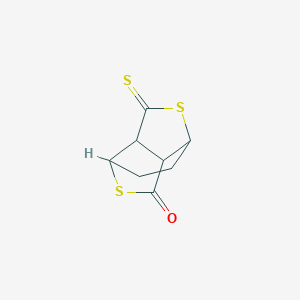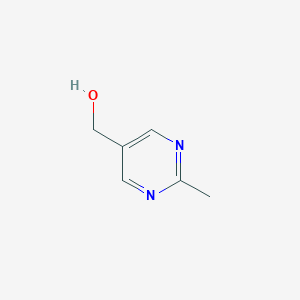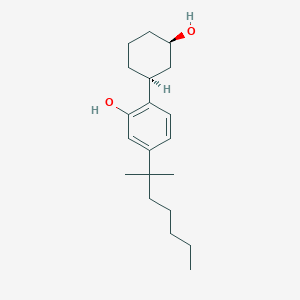![molecular formula C20H27NO6 B151285 ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate CAS No. 338462-91-2](/img/structure/B151285.png)
ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate is a synthetic compound that belongs to the family of furan carboxylates. This compound has gained significant attention among researchers due to its potential applications in the field of medicine, especially in cancer treatment.
作用机制
The mechanism of action of Ethyl (ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate involves the inhibition of various signaling pathways involved in cancer cell growth and proliferation. It has been reported to inhibit the PI3K/AKT/mTOR pathway, which is responsible for the survival and proliferation of cancer cells. Moreover, it has been reported to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. The inhibition of these pathways leads to the induction of apoptosis and inhibition of cell proliferation, ultimately resulting in the death of cancer cells.
生化和生理效应
Ethyl (ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate has shown significant biochemical and physiological effects in various in vitro and in vivo studies. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, it has been reported to possess anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. In addition, it has been reported to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
The advantages of using Ethyl (ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate in lab experiments include its potential applications in cancer treatment, anti-inflammatory properties, and antioxidant properties. However, the limitations of using this compound include its high cost, low solubility in water, and potential toxicity.
未来方向
There are several future directions for the research on Ethyl (ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate. These include the development of more efficient synthetic methods, the investigation of its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease, and the investigation of its potential use in combination therapy with other anticancer drugs. Moreover, the investigation of its pharmacokinetics and toxicology is also necessary for its clinical development.
Conclusion:
Ethyl (ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate is a synthetic compound that has shown potential applications in the field of medicine, especially in cancer treatment. Its mechanism of action involves the inhibition of various signaling pathways involved in cancer cell growth and proliferation. Moreover, it possesses anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, its high cost, low solubility in water, and potential toxicity are the limitations of using this compound. Future research on this compound should focus on the development of more efficient synthetic methods, investigation of its potential applications in the treatment of other diseases, investigation of its potential use in combination therapy with other anticancer drugs, and investigation of its pharmacokinetics and toxicology.
合成方法
The synthesis of Ethyl (ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate involves the reaction of 5-[(1S)-1-(tert-butoxycarbonylamino)-2-phenylethyl]-2-oxotetrahydrofuran-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired compound in good yield. This synthetic method has been reported in various research articles, and it is considered a reliable method for the preparation of Ethyl (ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate.
科学研究应用
Ethyl (ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate has shown potential applications in the field of medicine, especially in cancer treatment. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also shown promising results in the treatment of breast cancer, lung cancer, and prostate cancer. Moreover, it has been reported to possess anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
属性
CAS 编号 |
338462-91-2 |
|---|---|
产品名称 |
ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate |
分子式 |
C20H27NO6 |
分子量 |
377.4 g/mol |
IUPAC 名称 |
ethyl (5R)-5-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl]-2-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C20H27NO6/c1-5-25-17(22)14-12-16(26-18(14)23)15(11-13-9-7-6-8-10-13)21-19(24)27-20(2,3)4/h6-10,14-16H,5,11-12H2,1-4H3,(H,21,24)/t14?,15-,16+/m0/s1 |
InChI 键 |
ALIRBAQAJOSDKA-MERJSTESSA-N |
手性 SMILES |
CCOC(=O)C1C[C@@H](OC1=O)[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
SMILES |
CCOC(=O)C1CC(OC1=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
规范 SMILES |
CCOC(=O)C1CC(OC1=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



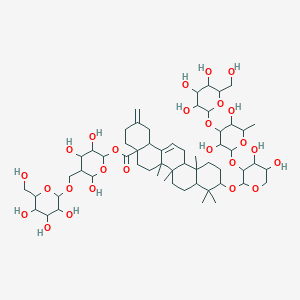
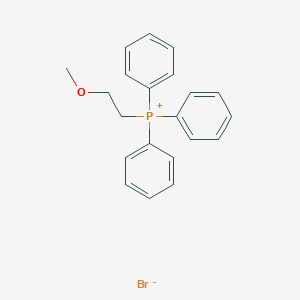
![(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B151211.png)
